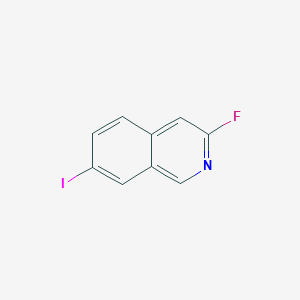
3-Fluoro-7-iodoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-7-iodoisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine and iodine atoms into the isoquinoline structure enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-7-iodoisoquinoline can be achieved through various synthetic routes One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ringFor instance, the metalation of o-tolualdehyde tert-butylimine with n-butyllithium and subsequent reaction with benzonitrile can yield the desired isoquinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as AgOTf/TfOH, can facilitate the efficient introduction of fluorine and iodine atoms into the isoquinoline framework .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-7-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroisoquinolines.
Cross-Coupling Reactions: The presence of halogen atoms allows for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to introduce various substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be employed.
Cross-Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.
Major Products:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxides.
Cross-Coupling Products: Functionalized isoquinolines with diverse substituents.
Scientific Research Applications
3-Fluoro-7-iodoisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-7-iodoisoquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the iodine atom can facilitate the formation of covalent bonds with target proteins. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
3-Fluoroisoquinoline: Lacks the iodine atom but shares similar reactivity due to the presence of fluorine.
7-Iodoisoquinoline: Lacks the fluorine atom but retains the reactivity associated with the iodine atom.
3,7-Difluoroisoquinoline: Contains two fluorine atoms, offering different reactivity and biological activity profiles.
Uniqueness: 3-Fluoro-7-iodoisoquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and potential biological activities. The combination of these halogens allows for versatile synthetic modifications and enhances the compound’s utility in various applications .
Properties
Molecular Formula |
C9H5FIN |
|---|---|
Molecular Weight |
273.05 g/mol |
IUPAC Name |
3-fluoro-7-iodoisoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H |
InChI Key |
BIXIWEZINQRPPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















